N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride is a complex organic compound featuring a benzothiazole core, a dimethylaminoethyl group, and a thiophen-2-yl acetamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d]thiazole-2-amine and thiophen-2-yl acetic acid.
Reaction Steps:
The benzo[d]thiazole-2-amine is first reacted with 2-chloroethanamine to form an intermediate.
This intermediate is then reacted with thiophen-2-yl acetic acid under basic conditions to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as alkyl halides or amines
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Derivatives with different substituents on the dimethylaminoethyl group
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule in drug discovery, with applications in developing new therapeutic agents. Medicine: Research is ongoing to explore its use in treating various diseases, including inflammatory and infectious conditions. Industry: The compound's unique properties make it useful in material science, particularly in the development of new polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to these targets and modulating their activity, leading to biological effects. The pathways involved can vary depending on the specific application, but often include signaling pathways related to inflammation, cell growth, or immune response.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamide
Uniqueness: Compared to these similar compounds, N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride has a distinct thiophen-2-yl acetamide group, which may confer unique biological and chemical properties.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-thiophen-2-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2.ClH/c1-19(2)9-10-20(16(21)12-13-6-5-11-22-13)17-18-14-7-3-4-8-15(14)23-17;/h3-8,11H,9-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYBBWUKEQBPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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